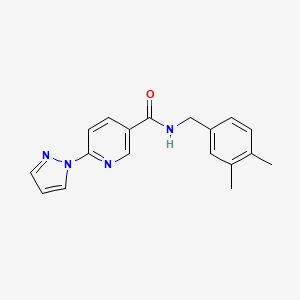

N-(3,4-dimethylbenzyl)-6-(1H-pyrazol-1-yl)nicotinamide

Description

N-(3,4-dimethylbenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is a nicotinamide derivative featuring a pyrazole ring at the 6-position of the nicotinamide core and a 3,4-dimethylbenzyl group as the N-substituent. Its molecular formula is C₁₇H₁₇N₄O, with a calculated molecular weight of 293.35 g/mol. Structural characterization of such compounds typically employs crystallographic tools like SHELX and visualization software such as ORTEP-3 .

Properties

IUPAC Name |

N-[(3,4-dimethylphenyl)methyl]-6-pyrazol-1-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c1-13-4-5-15(10-14(13)2)11-20-18(23)16-6-7-17(19-12-16)22-9-3-8-21-22/h3-10,12H,11H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKXWDOMEDAYHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3C=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylbenzyl)-6-(1H-pyrazol-1-yl)nicotinamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of 3,4-dimethylbenzyl chloride: This can be achieved by reacting 3,4-dimethylbenzyl alcohol with thionyl chloride under reflux conditions.

Nicotinamide derivative preparation: The nicotinamide core can be synthesized by reacting nicotinic acid with ammonia.

Coupling reaction: The final step involves the coupling of 3,4-dimethylbenzyl chloride with the nicotinamide derivative in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of N-(3,4-dimethylbenzyl)-6-(1H-pyrazol-1-yl)nicotinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylbenzyl)-6-(1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in ethanol.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(3,4-dimethylbenzyl)-6-(1H-pyrazol-1-yl)nicotinamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylbenzyl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Hypothesized Property Comparison

Key Observations

Substituent Effects on Lipophilicity :

- The 3,4-dimethylbenzyl group in the target compound likely confers higher lipophilicity (logP) compared to the methoxy or fluorine-substituted analogs. This could improve blood-brain barrier penetration but may compromise aqueous solubility .

- The 3,4-dimethoxyphenyl analog () balances solubility and lipophilicity due to methoxy groups, which are polar yet less bulky than methyl .

However, steric clashes at the ortho position might limit conformational flexibility.

Limitations of Available Evidence

The provided materials lack experimental data (e.g., binding affinities, IC₅₀ values, or solubility profiles), necessitating reliance on structural analogies and chemical principles.

Biological Activity

N-(3,4-dimethylbenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHN

- Molecular Weight : 252.31 g/mol

- CAS Number : Not widely reported but can be referenced in specific studies.

Research indicates that N-(3,4-dimethylbenzyl)-6-(1H-pyrazol-1-yl)nicotinamide may exert its biological effects through several mechanisms:

- Inhibition of mTORC1 Activity : Similar compounds have shown the ability to inhibit the mechanistic target of rapamycin complex 1 (mTORC1), which plays a crucial role in cell growth and proliferation. This inhibition can lead to reduced cell viability in cancerous cells .

- Modulation of Autophagy : The compound may act as an autophagy modulator, enhancing autophagic processes while disrupting the autophagic flux under certain conditions. This dual action can contribute to its anticancer properties by promoting cell death in tumor cells .

- Antiproliferative Effects : Studies have demonstrated that related pyrazole derivatives exhibit submicromolar antiproliferative activity against various cancer cell lines, suggesting that this compound may possess similar properties .

In Vitro Studies

In vitro studies have shown promising results regarding the efficacy of N-(3,4-dimethylbenzyl)-6-(1H-pyrazol-1-yl)nicotinamide:

- Cell Lines Tested : Various human cancer cell lines, including pancreatic cancer (MIA PaCa-2), were utilized to assess antiproliferative activity.

- Findings :

Case Studies

Several case studies highlight the potential clinical applications of compounds similar to N-(3,4-dimethylbenzyl)-6-(1H-pyrazol-1-yl)nicotinamide:

- Pancreatic Cancer Treatment : A study focusing on pyrazole derivatives revealed significant antitumor effects through mTORC1 inhibition and autophagy modulation. This suggests that N-(3,4-dimethylbenzyl)-6-(1H-pyrazol-1-yl)nicotinamide could be a candidate for further investigation in pancreatic cancer therapy .

- Metabolic Stability : Compounds exhibiting structural similarities have shown good metabolic stability, which is crucial for therapeutic efficacy and bioavailability .

Comparative Analysis with Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.